

An In-depth Technical Guide to Isoquinoline-3-carbaldehyde (CAS 5470-80-4)

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Compound of Interest

Compound Name: Isoquinoline-3-carbaldehyde

Cat. No.: B112757

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Core Compound Properties

Isoquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde with the chemical formula $C_{10}H_7NO$. The presence of the isoquinoline scaffold, a key structural motif in many natural alkaloids and pharmacologically active compounds, combined with the reactive aldehyde group at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **Isoquinoline-3-carbaldehyde**.

Table 1: Physicochemical Properties of **Isoquinoline-3-carbaldehyde**

Property	Value
CAS Number	5470-80-4 [1] [3]
Molecular Formula	C ₁₀ H ₇ NO [3]
Molecular Weight	157.17 g/mol [3]
Melting Point	47 °C [1]
Boiling Point	151 °C at 10 Torr [1]
Appearance	White to yellow or brown solid [1]
pKa (Predicted)	2.94 ± 0.30 [1]

Table 2: Spectroscopic Data of **Isoquinoline-3-carbaldehyde**

Technique	Data
¹ H-NMR (CDCl ₃ , 300 MHz)	δ 10.24 (s, 1H, CHO), 9.35 (s, 1H), 8.36 (s, 1H), 8.07-7.98 (m, 2H), 7.82-7.32 (m, 2H) [1]
¹³ C-NMR (CDCl ₃ , 101 MHz)	δ 190.8 (CHO), 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 [4] [5]
Mass Spectrometry (ESI)	m/z 158 ([M+H] ⁺) [1] [6]
Infrared (IR)	Characteristic C=O stretching for aromatic aldehydes in the region of 1730-1715 cm ⁻¹ is expected. [6]

Synthesis and Reactivity

The aldehyde group at the C3 position of the isoquinoline ring is a versatile chemical handle for a variety of transformations, making it a key intermediate in the synthesis of more complex molecules.[\[2\]](#)

Synthesis of Isoquinoline-3-carbaldehyde

A common method for the synthesis of **isoquinoline-3-carbaldehyde** is the reduction of a corresponding ester, such as methyl isoquinoline-3-carboxylate.

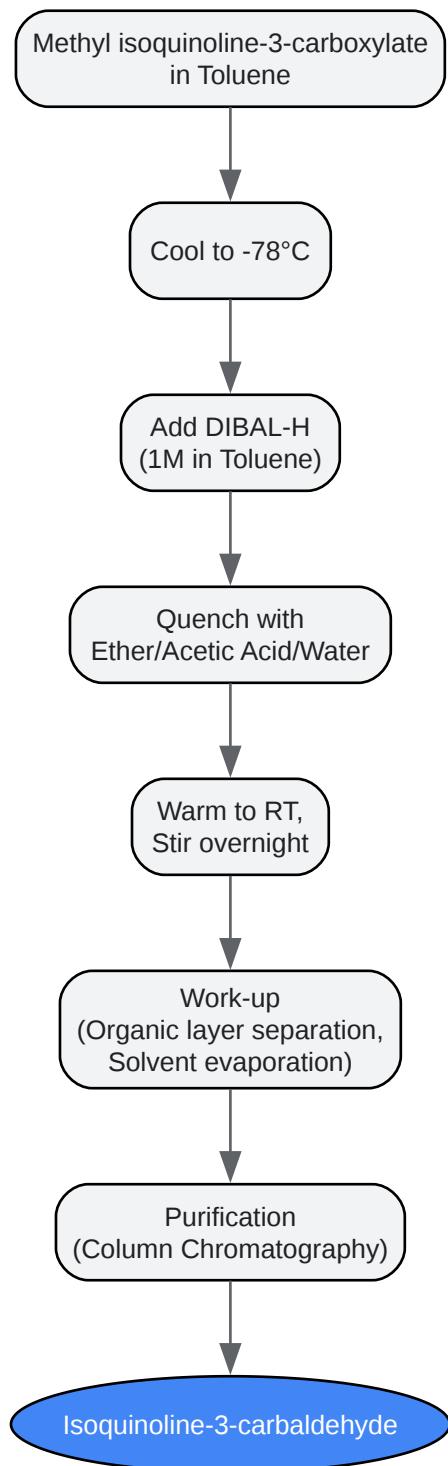
- Materials:

- Methyl isoquinoline-3-carboxylate
- Anhydrous Toluene
- Diisobutylaluminum hydride (DIBAL-H) (1 M solution in toluene)
- Ether
- Acetic Acid
- Water
- Ethyl acetate
- Hexane
- Standard laboratory glassware for inert atmosphere reactions

- Procedure:

- Dissolve methyl isoquinoline-3-carboxylate (2.0 g, 10.7 mmol) in anhydrous toluene in a flask under an inert atmosphere (nitrogen or argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add diisobutylaluminum hydride (1 M solution in toluene, 21.4 mL, 21.4 mmol) to the cooled solution via syringe over 15 minutes.
- Maintain the reaction mixture at -78 °C and quench the reaction by adding a mixture of ether (80 mL), acetic acid (20 mL), and water (8 mL).
- Allow the mixture to slowly warm to room temperature and stir overnight.
- Separate the organic layer and evaporate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 1:4 to 1:3) to yield **isoquinoline-3-carbaldehyde**.[\[1\]](#)



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Caption: Synthesis workflow for **isoquinoline-3-carbaldehyde**.

Key Reactions: Schiff Base Formation

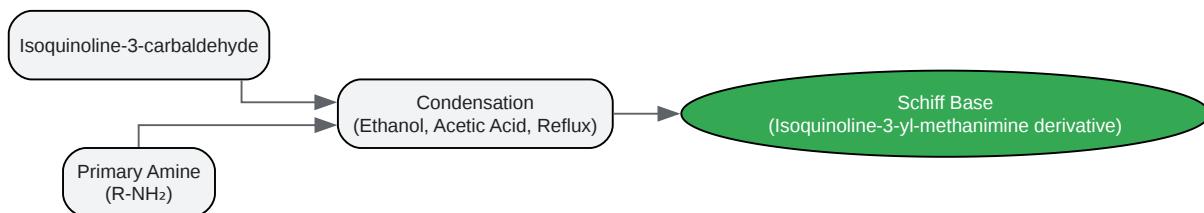
Isoquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for introducing a wide array of functional groups and building molecular complexity.

- Materials:

- **Isoquinoline-3-carbaldehyde**
- Primary amine (e.g., substituted aniline)
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with hotplate

- Procedure:

- In a round-bottom flask, dissolve **isoquinoline-3-carbaldehyde** (1.0 mmol) in absolute ethanol (20 mL).
- Add the primary amine (1.0 mmol) to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.^[7]



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Caption: Reaction scheme for Schiff base formation.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[\[8\]](#)

Anticancer Activity

Derivatives of isoquinoline-carbaldehydes, particularly thiosemicarbazones, have shown potent anticancer activity. While specific data for the 3-carbaldehyde isomer is limited in the provided search results, studies on isoquinoline-1-carboxaldehyde thiosemicarbazones demonstrate significant efficacy in preclinical models.

Table 3: In Vitro Cytotoxicity of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

Compound	Description	Cell Line	IC ₅₀ (μM)
MAIQ	4-methyl-5-amino-1-formyl-isoquinoline thiosemicarbazone	Leukemia	3.2[8]
9a	4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone	L1210 leukemia (in vivo)	T/C value of 177 at 40 mg/kg[8]
9b	4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone	L1210 leukemia (in vivo)	T/C value of 177 at 40 mg/kg[8]

T/C value represents the treated vs. control tumor size ratio.

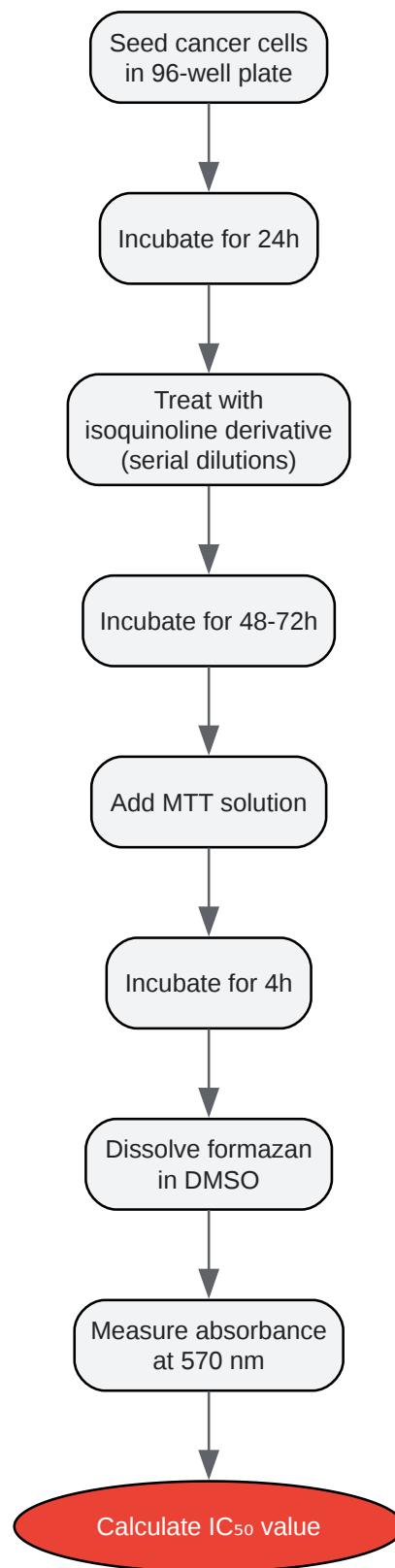
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.

- Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Isoquinoline derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

- Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with serial dilutions of the isoquinoline derivative and incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



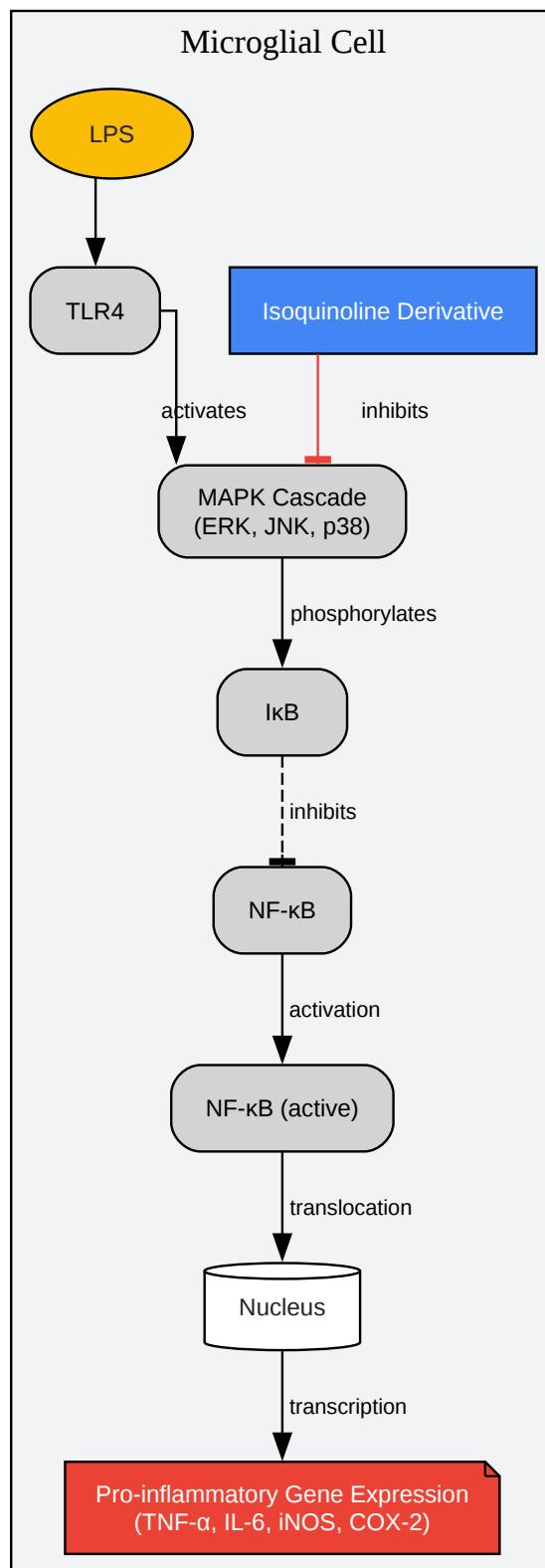
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Caption: Experimental workflow for an MTT cytotoxicity assay.

Anti-inflammatory Activity and Signaling Pathway

Isoquinoline derivatives have been shown to possess anti-inflammatory properties. Studies on isoquinoline-1-carboxamides have demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[\[6\]](#)[\[14\]](#)

In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of phosphorylation events activates MAPKs (such as ERK, JNK, and p38). These kinases, in turn, can lead to the phosphorylation and subsequent degradation of I κ B, the inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF- α , IL-6) and enzymes like iNOS and COX-2.[\[6\]](#)[\[14\]](#)[\[15\]](#) Isoquinoline derivatives have been shown to inhibit the phosphorylation of MAPKs and I κ B, thereby preventing NF-κB nuclear translocation and reducing the expression of these inflammatory mediators.[\[6\]](#)[\[14\]](#)



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Caption: Inhibition of the MAPK/NF-κB signaling pathway.

Conclusion and Future Directions

Isoquinoline-3-carbaldehyde is a versatile and valuable scaffold in drug discovery and organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the generation of diverse libraries of compounds. While significant research has highlighted the therapeutic potential of the broader isoquinoline class, further investigation into the specific biological activities and mechanisms of action of **Isoquinoline-3-carbaldehyde** and its direct derivatives is warranted. Future research should focus on synthesizing and screening novel derivatives for various therapeutic targets, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to optimize their potency and selectivity. The exploration of their effects on key signaling pathways, such as the MAPK/NF-κB pathway, will be crucial in elucidating their therapeutic potential for inflammatory diseases and cancer.

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